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Introduction

Benzyl chloride derivatives are pivotal intermediates in organic synthesis, particularly in the

pharmaceutical industry, where they serve as versatile precursors for introducing the benzyl

moiety into complex molecules. The conversion of a benzylic alcohol to its corresponding

chloride is a fundamental and frequently employed transformation. However, the synthesis of 1-

(benzyloxy)-2-chloro-3-(chloromethyl)benzene from [2-(Benzyloxy)-3-chlorophenyl]methanol
presents a distinct challenge. The substrate contains an acid-sensitive benzyloxy protecting

group, necessitating a carefully chosen chlorination strategy to ensure high chemoselectivity

and prevent cleavage of the ether linkage.

This document provides a detailed guide to selecting the appropriate reagents and protocols

for this specific transformation. We will explore the causality behind experimental choices,

compare various methodologies, and provide validated, step-by-step protocols suitable for

research and development settings.
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The primary obstacle in this synthesis is the potential for undesired side reactions under harsh

conditions. The benzyloxy group (BnO-), while generally robust, can be susceptible to cleavage

under strongly acidic conditions, which are often generated in situ during classical chlorination

reactions. Therefore, the ideal reagent must selectively activate and substitute the primary

hydroxyl group while leaving the benzyloxy ether and the aromatic chloro-substituent intact.

The benzylic nature of the alcohol suggests that the reaction may proceed via an SN1 or SN2

mechanism.[1] Benzylic carbocations are relatively stable, favoring an SN1 pathway, while the

primary nature of the alcohol also allows for an SN2 pathway.[1][2] The choice of reagent and

conditions will dictate the dominant mechanistic pathway.

Comparative Analysis of Chlorination Reagents
We will evaluate three primary methods for the chlorination of [2-(Benzyloxy)-3-
chlorophenyl]methanol: Thionyl Chloride, the Appel Reaction, and a modern, neutral-

condition method using 2,4,6-trichloro-1,3,5-triazine (TCT).

Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective and common reagent for converting primary and

secondary alcohols to alkyl chlorides.[1][3][4] The reaction is typically high-yielding, and the

gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to

completion.[3][5]

Mechanism & Rationale: The reaction proceeds by the alcohol attacking the thionyl chloride to

form a chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving

group.[5][6] The chloride ion, either from the initial displacement or from the HCl byproduct,

then acts as a nucleophile. For primary alcohols, this typically occurs via an SN2 mechanism,

leading to inversion of stereochemistry if the carbon is chiral.[1][6]

Considerations for this Substrate: The major drawback is the generation of HCl.[7] This acidic

byproduct can potentially cleave the benzyloxy protecting group. To mitigate this, a

stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is often

added to scavenge the HCl as it is formed.[8]

Workflow Diagram: Thionyl Chloride Reaction

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://en.wikipedia.org/wiki/Appel_reaction
https://www.benchchem.com/product/b6316794?utm_src=pdf-body
https://www.benchchem.com/product/b6316794?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://askfilo.com/user-question-answers-smart-solutions/convert-the-followingbenzyl-alcohol-to-benzyl-chloride-3235323939323232
https://reagents.acsgcipr.org/reagent-guides/chlorination/list-of-reagents/deoxychlorination/
https://askfilo.com/user-question-answers-smart-solutions/convert-the-followingbenzyl-alcohol-to-benzyl-chloride-3235323939323232
https://askfilo.com/user-question-answers-smart-solutions/can-u-provide-conversion-of-benzyl-alcohol-in-to-benzyl-3233363134373535
https://askfilo.com/user-question-answers-smart-solutions/can-u-provide-conversion-of-benzyl-alcohol-in-to-benzyl-3233363134373535
https://chem.libretexts.org/Courses/Purdue/Purdue_Chem_26100%3A_Organic_Chemistry_I_(Wenthold)/Chapter_10%3A_Alcohols/10.9_Reactions_of_Alcohols_with_Thionyl_Chloride
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://chem.libretexts.org/Courses/Purdue/Purdue_Chem_26100%3A_Organic_Chemistry_I_(Wenthold)/Chapter_10%3A_Alcohols/10.9_Reactions_of_Alcohols_with_Thionyl_Chloride
https://patents.google.com/patent/CN103449964A/en
https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[2-(Benzyloxy)-3-chlorophenyl]methanol
in aprotic solvent (e.g., CH2Cl2)

Add SOCl2 (1.1-1.5 eq.)
dropwise at 0 °C

Include Pyridine or TEA (1.1-1.5 eq.)
to neutralize HCl

Allow to warm to RT
Stir for 1-4 hours

Aqueous Workup
(Quench with sat. NaHCO3)

Extract with CH2Cl2

Dry, Concentrate & Purify
(Silica Gel Chromatography)

1-(Benzyloxy)-2-chloro-3-
(chloromethyl)benzene

Click to download full resolution via product page

Caption: Workflow for chlorination using SOCl₂ with a base.

The Appel Reaction (PPh₃ / CCl₄)
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The Appel reaction provides a powerful method for converting alcohols to alkyl halides under

exceptionally mild and neutral conditions, making it an excellent candidate for substrates with

acid-sensitive functional groups.[2][9]

Mechanism & Rationale: The reaction is initiated by the formation of a phosphonium salt from

triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[2][10] The alcohol is deprotonated

by the trichloromethanide anion, and the resulting alkoxide attacks the phosphonium cation.

This forms an oxyphosphonium intermediate, which undergoes an SN2 displacement by

chloride to yield the desired alkyl chloride and triphenylphosphine oxide (TPPO).[2][9][10] The

formation of the very strong P=O double bond is the thermodynamic driving force for the

reaction.[2]

Considerations for this Substrate: The key advantage is the absence of acidic byproducts,

ensuring the stability of the benzyloxy group. The primary challenge is the removal of the

stoichiometric byproduct, TPPO, which can sometimes co-elute with the product during

chromatography. Using a slight excess of PPh₃ and CCl₄ ensures full conversion of the alcohol.

Due to restrictions on CCl₄, alternative chlorine sources like bromotrichloromethane or N-

chlorosuccinimide (NCS) can be used.[10][11]

Mechanism Diagram: Appel Reaction
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Step 1: Phosphonium Salt Formation

Step 2: Oxyphosphonium Intermediate Formation

Step 3: SN2 Displacement

PPh₃

[Ph₃P⁺-Cl] CCl₃⁻

 reacts with

CCl₄

R-CH₂O⁻ + HCCl₃

R-CH₂OH

 deprotonation by CCl₃⁻

[Ph₃P⁺-O-CH₂R] Cl⁻

 attacks P⁺

R-CH₂Cl

 Cl⁻ attacks via SN2

Ph₃P=O

Click to download full resolution via product page

Caption: Mechanism of the Appel Reaction.

2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO
A highly chemoselective method for the chlorination of benzylic alcohols under neutral

conditions has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) and

a catalytic or stoichiometric amount of dimethyl sulfoxide (DMSO).[12][13] This method is rapid,

high-yielding, and particularly effective for substrates where selectivity is paramount.[12][14]
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Mechanism & Rationale: The reaction is thought to proceed through the formation of an

electrophilic intermediate from TCT and DMSO. The benzylic alcohol attacks this intermediate,

leading to an activated species that readily undergoes nucleophilic substitution by chloride. The

neutral conditions are ideal for preserving the acid-labile benzyloxy group. The high selectivity

for benzylic over aliphatic alcohols makes this a superior choice for complex molecules.[12][13]

Considerations for this Substrate: This method is arguably the most suitable for the target

transformation. It avoids harsh acidic conditions and the problematic byproducts of the Appel

reaction. The reagents are inexpensive and commercially available.[12] The reaction is typically

fast, often completing within an hour at room temperature.

Data & Reagent Comparison
Feature

Thionyl Chloride
(SOCl₂)

Appel Reaction
(PPh₃/CCl₄)

TCT / DMSO

Conditions
0 °C to RT, often with

base (pyridine)
Mild, neutral, RT Mild, neutral, RT

Mechanism
SN2 (for 1° alcohol)[1]

[6]
SN2[2][9]

Nucleophilic

Substitution

Advantages
High reactivity, volatile

byproducts

Excellent for acid-

sensitive substrates,

neutral conditions

High chemoselectivity

for benzyl alcohols,

neutral, fast, clean[12]

[13]

Disadvantages
Generates HCl

(requires base)[7]

Stoichiometric TPPO

byproduct, CCl₄ is

restricted[2]

Requires anhydrous

conditions

Substrate Suitability
Good, with caution

and use of a base

Excellent, high

protecting group

integrity

Excellent, highly

recommended

Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (lab coat, safety glasses, and gloves) must be worn. Thionyl
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chloride and oxalyl chloride are corrosive and react violently with water.[15]

Protocol 1: Chlorination using Thionyl Chloride
Materials:

[2-(Benzyloxy)-3-chlorophenyl]methanol

Thionyl chloride (SOCl₂)

Anhydrous Dichloromethane (DCM)

Anhydrous Pyridine

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

Dissolve [2-(Benzyloxy)-3-chlorophenyl]methanol (1.0 eq.) in anhydrous DCM in a round-

bottom flask under a nitrogen atmosphere.

Add anhydrous pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

Add thionyl chloride (1.2 eq.) dropwise to the stirred solution over 15 minutes, ensuring the

temperature remains below 5 °C.[16]

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 1-3 hours. Monitor the reaction progress by TLC.

Once the starting material is consumed, carefully pour the reaction mixture into a beaker

containing ice-cold saturated NaHCO₃ solution to quench the excess SOCl₂.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x

volumes).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure 1-

(benzyloxy)-2-chloro-3-(chloromethyl)benzene.

Protocol 2: Chlorination using the Appel Reaction
Materials:

[2-(Benzyloxy)-3-chlorophenyl]methanol

Triphenylphosphine (PPh₃)

Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Round-bottom flask, magnetic stirrer

Procedure:

To a solution of [2-(Benzyloxy)-3-chlorophenyl]methanol (1.0 eq.) and triphenylphosphine

(1.3 eq.) in anhydrous DCM, add carbon tetrachloride (1.5 eq.) at 0 °C under a nitrogen

atmosphere.

Stir the resulting mixture at room temperature and monitor the reaction by TLC. The reaction

is typically complete within 2-6 hours.[10]

Upon completion, concentrate the reaction mixture under reduced pressure.

The crude residue will contain the product and triphenylphosphine oxide. Pre-adsorb the

crude material onto a small amount of silica gel.
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Purify by flash column chromatography. A non-polar eluent system (e.g., Hexanes/Ethyl

Acetate) is typically required to separate the product from the more polar TPPO.

Protocol 3: Chemoselective Chlorination using
TCT/DMSO
Materials:

[2-(Benzyloxy)-3-chlorophenyl]methanol

2,4,6-Trichloro-1,3,5-triazine (TCT)

Anhydrous Dimethyl Sulfoxide (DMSO)

Anhydrous Acetonitrile (MeCN) (Optional, for catalytic DMSO)

Deionized Water

Ethyl Acetate or DCM

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer

Procedure:

Dissolve the [2-(Benzyloxy)-3-chlorophenyl]methanol (1.0 eq.) in anhydrous DMSO (if

used as solvent) or anhydrous MeCN.[12]

Add TCT (0.55-0.65 eq.) portion-wise to the stirred solution at room temperature.[12]

Stir the mixture at room temperature. The reaction is typically very fast and can be complete

in 30-60 minutes.[12][13] Monitor by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x

volumes) to remove the DMSO and other water-soluble byproducts.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

The resulting crude product is often of high purity, but can be further purified by flash column

chromatography if necessary.

Conclusion and Recommendation
For the specific conversion of [2-(Benzyloxy)-3-chlorophenyl]methanol to its benzyl chloride

derivative, all three methods are viable. However, given the acid-sensitivity of the benzyloxy

protecting group, the methods performed under neutral conditions are strongly preferred.

The Appel reaction is a reliable choice, offering high yields under mild conditions. Its main

drawback is the purification step to remove triphenylphosphine oxide.

The TCT/DMSO method represents the most advanced and highly recommended protocol.

[12][13] Its high chemoselectivity for benzylic alcohols, neutral and mild conditions, rapid

reaction times, and straightforward workup make it the superior choice for ensuring the

integrity of the substrate and achieving a high yield of the desired product.

Thionyl chloride should only be used if a base like pyridine is included to neutralize the

generated HCl, and careful monitoring is required to prevent any potential deprotection.

By selecting the appropriate methodology, researchers can confidently and efficiently

synthesize 1-(benzyloxy)-2-chloro-3-(chloromethyl)benzene, a valuable intermediate for further

elaboration in drug discovery and development programs.

References
Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. 3

Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride

mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. 5

PrepChem.com. Synthesis of Benzyl Oxalochloride [(Benzyloxy)oxalyl Chloride]. 17

Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid

Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b6316794?utm_src=pdf-body
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0028-1083243?device=desktop&innerWidth=412&offsetWidth=412
https://www.organic-chemistry.org/abstracts/lit2/375.shtm
https://askfilo.com/user-question-answers-smart-solutions/convert-the-followingbenzyl-alcohol-to-benzyl-chloride-3235323939323232
https://askfilo.com/user-question-answers-smart-solutions/can-u-provide-conversion-of-benzyl-alcohol-in-to-benzyl-3233363134373535
https://prepchem.com/benzyl-oxalochloride-benzyloxy-oxalyl-chloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12

Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Link

Wikipedia. Benzyl group. Link

Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl

Alcohols under Neutral Conditions. Link

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Link

Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via

Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Link

Organic Chemistry Portal. Appel Reaction. Link

Sciforum. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine

(BrCCl3/PPh3). Link

Wikipedia. Appel reaction. Link

NROChemistry. Appel Reaction: Mechanism & Examples. Link

ACS GCI Pharmaceutical Roundtable. Deoxychlorination Reagent Guide. Link

Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product

formed is ? draw structure. Link

MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic

Chlorine. Link

ResearchGate. Substituted benzyl alcohol chlorinations. | Download Table. Link

ResearchGate. (2025, August 6). ChemInform Abstract: Sulfite Formation versus

Chlorination of Benzyl Alcohols with Thionyl Chloride. Link

RSC Publishing. (2022, April 22). An environmentally benign and high-rate Appel type

reaction. Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0028-1083243?device=desktop&innerWidth=412&offsetWidth=412
https://www.google.com/url?sa=E&q=https%3A%2F%2Fchem.libretexts.org%2FBookshelves%2FOrganic_Chemistry%2FOrganic_Chemistry_(Morsch_et_al.)%2F17%253A_Alcohols_and_Phenols%2F17.06%253A_Reactions_of_Alcohols
https://www.google.com/url?sa=E&q=https%3A%2F%2Fen.wikipedia.org%2Fwiki%2FBenzyl_group
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.organic-chemistry.org%2Fabstracts%2Flit2%2F153.shtm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.organic-chemistry.org%2Fnamedreactions%2Fappel-reaction.shtm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.scirp.org%2Fjournal%2Fpaperinformation.aspx%3Fpaperid%3D19183
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.organic-chemistry.org%2Fnamedreactions%2Fappel-reaction.shtm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fsciforum.net%2Fpaper%2Fview%2F1180
https://www.google.com/url?sa=E&q=https%3A%2F%2Fen.wikipedia.org%2Fwiki%2FAppel_reaction
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nrochemistry.com%2Fappel-reaction%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.acs.org%2Fcontent%2Fdam%2Facsorg%2Fgreenchemistry%2Findustriainnovation%2Froundtable%2Facs-gci-pr-deoxychlorination-guide.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbrainly.in%2Fquestion%2F54728522
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F2073-4344%2F14%2F7%2F567
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Ffigure%2FSubstituted-benzyl-alcohol-chlorinations_tbl1_221941295
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F250106899_ChemInform_Abstract_Sulfite_Formation_versus_Chlorination_of_Benzyl_Alcohols_with_Thionyl_Chloride
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2022%2Fob%2Fd2ob00344a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemicalBook. Benzyl chloride synthesis. Link

Organic Syntheses Procedure. Oxalyl Chloride. Link

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Link

J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Link

PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and

Ketones under Mild Reaction Conditions. Link

ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic

chlorides or bromides?. Link

Organic Syntheses Procedure. Benzoyl chloride, 4-pentyl. Link

YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6. Link

Supporting Information. General procedure A1-2. Link

TUE Research portal. (2015, January 1). Continuous conversion of alcohols to chlorides : an

efficient way to prepare active pharmaceutical ingrdients. Link

Google Patents. US5728897A - Process for the preparation of benzyl alcohol. Link

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of

Carboxylic Acids to Acid Halides. Link

RSC Publishing. (2023, October 23). Benzoyldiisopropylchlorosilane: a visible light

photocleavable alcohol protecting group. Link

University of Windsor. Alcohol Protecting Groups. Link

Sciencemadness Discussion Board. (2007, September 11). Benzoyl chloride from benzyl

alcohol and chlorine. Link

Sciencemadness.org. (2011, July 23). chlorination of benzyl alcohol. Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2Fsynthesispath_100-44-7_EN.htm
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fprep%3Dv101p0395
https://www.google.com/url?sa=E&q=https%3A%2F%2Fchem.libretexts.org%2FBookshelves%2FOrganic_Chemistry%2FOrganic_Chemistry_(Morsch_et_al.)%2F10%253A_Organohalides%2F10.09_Reactions_of_Alcohols_with_Thionyl_Chloride
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjkscientific.com%2Fws%2Ftechnical-notes%2Fbenzyl-protection-of-alcohols
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC4876537%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpost%2FWhat_is_a_green_way_to_convert_benzylic_alcohols_to_benzylic_chlorides_or_bromides
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fprep%3Dcv6p0924
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.youtube.com%2Fwatch%3Fv%3Dh-gweBf4bIE
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fsuppl%2F10.1021%2Facs.joc.7b01961%2Fsuppl_file%2Fjo7b01961_si_001.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fresearch.tue.nl%2Fen%2Fpublications%2Fcontinuous-conversion-of-alcohols-to-chlorides-an-efficient-way
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS5728897A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.masterorganicchemistry.com%2F2011%2F12%2F03%2Freagent-friday-thionyl-chloride-socl2%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2023%2Fcc%2Fd3cc04552a
https://www.google.com/url?sa=E&q=https%3A%2F%2Fscholar.uwindsor.ca%2Fcgi%2Fviewcontent.cgi%3Farticle%3D1010%26context%3Dchem-dark-archive
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencemadness.org%2Fwhisper%2Fviewthread.php%3Ftid%3D5280
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencemadness.org%2Fwhisper%2Fviewthread.php%3Ftid%3D15431
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Common Organic Chemistry. Oxalyl Chloride. Link

Google Patents. CN103449964A - Preparation method of benzyl chloride derivatives. Link

Google Patents. US4301092A - Preparation of oxalyl chloride. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.libretexts.org [chem.libretexts.org]

2. Appel reaction - Wikipedia [en.wikipedia.org]

3. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

4. Deoxychlorination - Wordpress [reagents.acsgcipr.org]

5. askfilo.com [askfilo.com]

6. chem.libretexts.org [chem.libretexts.org]

7. CN103449964A - Preparation method of benzyl chloride derivatives - Google Patents
[patents.google.com]

8. masterorganicchemistry.com [masterorganicchemistry.com]

9. Appel Reaction [organic-chemistry.org]

10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

11. sciforum.net [sciforum.net]

12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

13. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral
Conditions [organic-chemistry.org]

14. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

15. Oxalyl Chloride [commonorganicchemistry.com]

16. rsc.org [rsc.org]

17. prepchem.com [prepchem.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fcommonorganicchemistry.com%2Fcommon-reagents%2Foxalyl-chloride%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN103449964A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS4301092A%2Fen
https://www.benchchem.com/product/b6316794?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://en.wikipedia.org/wiki/Appel_reaction
https://askfilo.com/user-question-answers-smart-solutions/convert-the-followingbenzyl-alcohol-to-benzyl-chloride-3235323939323232
https://reagents.acsgcipr.org/reagent-guides/chlorination/list-of-reagents/deoxychlorination/
https://askfilo.com/user-question-answers-smart-solutions/can-u-provide-conversion-of-benzyl-alcohol-in-to-benzyl-3233363134373535
https://chem.libretexts.org/Courses/Purdue/Purdue_Chem_26100%3A_Organic_Chemistry_I_(Wenthold)/Chapter_10%3A_Alcohols/10.9_Reactions_of_Alcohols_with_Thionyl_Chloride
https://patents.google.com/patent/CN103449964A/en
https://patents.google.com/patent/CN103449964A/en
https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/
https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm
https://nrochemistry.com/appel-reaction/
https://sciforum.net/manuscripts/4730/manuscript.pdf
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0028-1083243?device=desktop&innerWidth=412&offsetWidth=412
https://www.organic-chemistry.org/abstracts/lit2/375.shtm
https://www.organic-chemistry.org/abstracts/lit2/375.shtm
https://www.organic-chemistry.org/synthesis/C1Cl/benzylchlorides.shtm
https://commonorganicchemistry.com/Common_Reagents/Oxalyl_Chloride/Oxalyl_Chloride.htm
https://www.rsc.org/suppdata/cc/c4/c4cc05376a/c4cc05376a1.pdf
https://prepchem.com/benzyl-oxalochloride-benzyloxy-oxalyl-chloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Note & Protocols: Selective Chlorination of
[2-(Benzyloxy)-3-chlorophenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6316794#reagents-for-converting-2-benzyloxy-3-
chlorophenyl-methanol-to-benzyl-chloride-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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